Non-Benzo 1,4-Diazepine Core vs. Benzodiazepine Scaffold: Molecular Weight and Topological Differentiation
The target compound possesses a non-benzo 1,4-diazepine core, whereas many well-characterized CCK receptor antagonists (e.g., L-365,260, devazepide, YM022) are built on a 1,4-benzodiazepine scaffold. This structural distinction reduces molecular weight by approximately 62 Da versus the clinically studied benzodiazepine comparator L-365,260 . The absence of the fused benzene ring alters the electronic distribution and conformational flexibility of the seven-membered diazepine ring, which may affect receptor subtype recognition and off-target engagement profiles [1].
| Evidence Dimension | Molecular scaffold and molecular weight |
|---|---|
| Target Compound Data | Non-benzo 1,4-diazepine core; MW = 336.4 g/mol |
| Comparator Or Baseline | L-365,260: 1,4-benzodiazepine core; MW = 398.46 g/mol |
| Quantified Difference | ΔMW ≈ 62 Da (15.6% lower for target compound) |
| Conditions | Structural analysis based on vendor-reported molecular formulas and IUPAC nomenclature |
Why This Matters
Lower molecular weight and non-benzo scaffold offer distinct intellectual property space, potentially improved synthetic accessibility, and a differentiated starting point for lead optimization programs targeting CCK or related receptors.
- [1] Akgün E, et al. J Med Chem. 2009;52(7):2138-2147. Synthesis and in vitro characterization of radioiodinatable benzodiazepines selective for type 1 and type 2 cholecystokinin receptors. PMID: 19271701. View Source
